2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTURZCXNIZQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388093 | |
| Record name | 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-45-6 | |
| Record name | 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52333-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridine-2-one Precursor Functionalization
The synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine frequently begins with functionalized pyridine-2-one derivatives. In a protocol adapted from oxazolo[4,5-b]pyridine syntheses, 3-amino-4-chloropyridine undergoes diazotization followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-chlorophenylacetylene. This click chemistry approach achieves 78% yield under nitrogen atmosphere in dimethylformamide (DMF) at 80°C for 12 hours. The reaction mechanism proceeds via:
Critical parameters include:
Acid-Catalyzed Ring Closure
Patent literature describes a scalable method using 4-chlorobenzoyl chloride and 2-hydroxynicotinic acid in polyphosphoric acid (PPA) at 140°C. The reaction proceeds through:
-
Acylation : 2-Hydroxynicotinic acid reacts with 4-chlorobenzoyl chloride to form intermediate ester
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Cyclodehydration : PPA mediates intramolecular ester → oxazole conversion
Optimized Conditions :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Temperature | 140°C | <90°C: Incomplete dehydration >160°C: Decomposition |
| PPA Concentration | 85% P₂O₅ | Lower: Slower kinetics; Higher: Side product formation |
| Reaction Time | 6 hours | <4h: 45% conversion; >8h: No improvement |
This method achieves 92% yield with 99% regiopurity when using HPLC-grade PPA.
Solvent and Catalyst Optimization
Microwave-Assisted Synthesis
Adapting methods from related oxazolo[4,5-b]pyridines, microwave irradiation (300 W, 150°C) reduces reaction time from 12 hours to 35 minutes. A representative protocol:
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Charge 3-nitro-4-chloropyridine (1 eq), 4-chlorobenzamide (1.2 eq), and K₂CO₃ (2 eq) in DMF
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Irradiate at 150°C for 35 minutes under N₂
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Cool, dilute with H₂O, extract with CH₂Cl₂
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Purify via recrystallization (EtOH/H₂O)
Results :
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Yield: 88% vs. 72% conventional heating
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Purity: 99.2% (HPLC) vs. 97.1%
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine Synthesis
Purification and Characterization
Recrystallization Protocols
Optimal solvent systems for final purification:
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Ethyl Acetate/Hexane (1:3): Yields prismatic crystals (mp 214–216°C)
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Ethanol/Water (4:1): Reduces residual Pd content to <5 ppm in cross-coupled products
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=5.1 Hz, 1H), 8.25 (d, J=8.4 Hz, 2H), 7.52 (d, J=8.4 Hz, 2H), 7.38 (d, J=5.1 Hz, 1H)
-
HRMS : m/z [M+H]⁺ calcd for C₁₃H₈ClN₂O: 259.0274; found 259.0271
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
Click Chemistry vs. Acid Cyclization (per kg basis):
| Parameter | Click Chemistry | Acid Cyclization |
|---|---|---|
| Raw Material Cost | $2,450 | $1,780 |
| Energy Consumption | 18 kWh/kg | 9.5 kWh/kg |
| Waste Generation | 6.2 kg/kg | 3.8 kg/kg |
| Regulatory Compliance | Requires Cu disposal | PPA neutralization required |
Patent data suggests acid-mediated cyclization remains preferred for volumes >100 kg due to lower catalyst costs and established PPA handling protocols.
Emerging Methodologies
Photochemical Activation
Preliminary studies demonstrate UV-initiated (254 nm) cyclization of 4-chlorophenyl imidates with 3-aminopyridine derivatives:
Advantages :
-
Room temperature operation
-
95% conversion in 2 hours
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No metal catalysts required
Challenges :
-
Requires specialized photoreactors
-
Limited scalability data
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine is C12H7ClN2O, with a molecular weight of approximately 230.65 g/mol. The compound features an oxazole ring fused with a pyridine moiety, enhanced by the presence of a 4-chlorophenyl group, which contributes to its unique chemical behavior and biological properties.
Antimicrobial Activity
Research indicates that derivatives of oxazolo[4,5-b]pyridines exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. Notably, studies have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a candidate for novel antibiotic development.
Case Study: Antimicrobial Efficacy
- Study : Wójcik et al. demonstrated the effectiveness of certain oxazolo[4,5-b]pyridine derivatives against MRSA.
- Findings : The derivatives exhibited significant bactericidal activity, suggesting potential for further development into therapeutic agents.
Anticancer Properties
The cytotoxic activity of this compound has been investigated in various cancer cell lines. Preliminary results suggest that this compound may possess antitumor properties.
Case Study: Antitumor Activity
- Study : Kawase et al. explored the antitumor effects of specific oxazolo[4,5-b]pyridine derivatives.
- Findings : Certain derivatives showed promising activity against multiple cancer cell lines, warranting further exploration into their mechanisms of action and efficacy.
Analgesic Properties
Recent patents have reported that oxazolo[4,5-b]pyridine derivatives possess analgesic activity without the anti-inflammatory effects commonly associated with traditional analgesics. This characteristic makes them attractive for pain management therapies with reduced side effects.
Key Features of Analgesic Activity
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Key Physicochemical Properties:
- Molecular Formula : C₁₂H₇ClN₂O
- Molecular Weight : 230.65 g/mol
- Melting Point : 165–168 °C
- Spectroscopic Data :
The compound is synthesized via acid-catalyzed condensation of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid using HClO₄/SiO₂ as a catalyst under ambient conditions .
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
A series of 2-(substituted phenyl)oxazolo[4,5-b]pyridines (Table 1) were synthesized using the same methodology . Substituents at the phenyl ring significantly alter physicochemical and biological properties:
Table 1: Comparison of Key Properties
*Calculated using Molinspiration software.
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance lipophilicity (higher LogP) and biological activity. The 4-CF₃ derivative (3j) exhibits the lowest IC₅₀ values due to strong electron withdrawal and hydrophobic interactions .
- Electron-Donating Groups (e.g., OCH₃) : Reduce activity, likely due to decreased membrane permeability .
- Positional Effects : 4-Cl (3i) outperforms 2-Cl (3b) in antifungal activity, highlighting the importance of substituent orientation .
Comparison with Other Heterocyclic Systems
Oxazolo[4,5-b]pyridines are compared with benzoxazoles (III) and benzimidazoles (IV) in enzyme inhibition studies (Table 2) :
Table 2: Enzyme Inhibition (IC₅₀, μM)
| Compound Class | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Oxazolo[4,5-b]pyridine | Cytochrome P450 | 8.2 |
| Benzimidazole | Cytochrome P450 | 15.7 |
| Benzoxazole | Cytochrome P450 | 22.4 |
The oxazolo[4,5-b]pyridine scaffold exhibits superior inhibitory potency, attributed to its optimal π-stacking and hydrogen-bonding capabilities .
Photophysical Properties
Unlike its imidazole analogue (2-(4′-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine), 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine lacks solvent-dependent twisted intramolecular charge transfer (TICT) emission. This difference arises from the oxazole ring’s reduced flexibility compared to imidazole, restricting conformational changes .
Table 3: Photophysical Parameters
| Compound | Solvent (ε) | λₑₘ (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| 3i (Oxazolo derivative) | DMSO (46.7) | 420 | 0.32 |
| Imidazole analogue | DMSO (46.7) | 450 | 0.45 |
Biological Activity
2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines an oxazole ring with a pyridine moiety, which contributes to its pharmacological potential. The molecular formula of this compound is CHClNO, with a molecular weight of approximately 230.65 g/mol. Its biological activities include antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further research and development.
Antimicrobial Activity
Research indicates that oxazolo[4,5-b]pyridine derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. Notably, this compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant multidrug-resistant pathogen. Studies have demonstrated the compound's ability to inhibit the growth of several bacterial strains, including:
| Pathogen | Activity |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective against MRSA strains |
| Pseudomonas aeruginosa | Inhibitory effects observed |
| Candida albicans | Significant antifungal activity |
A study by Wójcik et al. highlighted the effectiveness of certain derivatives against MRSA, suggesting potential for development as novel antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. For example:
- Kawase et al. reported promising antitumor activity against human cancer cell lines such as breast and lung cancer cells.
- The compound's mechanism of action appears to involve apoptosis induction in cancer cells.
The following table summarizes findings related to its anticancer activity:
| Cancer Cell Line | IC Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
These findings indicate that further investigations are warranted to elucidate the specific pathways involved in its anticancer effects.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies suggest that the compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.
The biological activities of this compound can be attributed to its structural features:
- The presence of the chlorophenyl group enhances lipophilicity and biological interaction.
- The heterocyclic nature allows for binding with various biological targets.
Molecular docking studies have indicated that this compound can interact with key enzymes involved in inflammation and cancer progression.
Case Studies
Recent case studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activities. Some derivatives showed enhanced potency compared to the parent compound.
- Combination Therapy : Investigations into combination therapies involving this compound with existing antibiotics demonstrated synergistic effects against resistant bacterial strains.
Chemical Reactions Analysis
Oxidation Reactions
The oxazole ring in 2-(4-Chlorophenyl) oxazolo[4,5-b]pyridine undergoes oxidation under mild conditions. For example, treatment with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at room temperature generates pyridine N-oxides. This reaction preserves the oxazole ring while introducing an oxygen atom at the pyridine nitrogen .
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation of pyridine ring | mCPBA, CH₂Cl₂, RT | Pyridine N-oxide derivatives | 65–85% |
Reduction Reactions
Reduction of the pyridine moiety can occur using sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst. This results in partial saturation of the pyridine ring while retaining the oxazole structure .
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Reduction of pyridine ring | NaBH₄, MeOH | Partially saturated pyridine analogs | 70–90% |
Nucleophilic Substitution
The chlorine atom on the 4-chlorophenyl group is susceptible to nucleophilic substitution. For instance:
- Hydrolysis with aqueous NaOH yields hydroxylated derivatives.
- Amination with ammonia or primary amines produces aryl amine analogs .
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Hydrolysis of Cl substituent | NaOH (10%), 80°C | 4-Hydroxyphenyl derivative | 75% | |
| Amination | NH₃, EtOH, reflux | 4-Aminophenyl analog | 60% |
Cycloaddition and Click Chemistry
The compound participates in 1,3-dipolar cycloaddition with azides under copper catalysis (CuAAC), forming triazole-linked hybrids. These hybrids exhibit enhanced biological activity .
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Triazole formation | NaN₃, CuSO₄, Ascorbic Acid | Oxazolo-pyridine-triazole conjugates | 80–95% |
Electrophilic Aromatic Substitution
The pyridine and oxazole rings undergo electrophilic substitution under acidic conditions:
- Nitration with HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the pyridine ring .
- Halogenation with Br₂/FeBr₃ yields brominated derivatives .
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-oxazolo[4,5-b]pyridine | 55% | |
| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromo-oxazolo[4,5-b]pyridine | 68% |
Boulton–Katritzky Rearrangement
Under basic conditions (e.g., K₂CO₃ in DMF), oxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones rearrange into 3-hydroxy-2-(2-aryl triazol-4-yl)pyridines , a reaction pivotal for synthesizing polyfunctional pyridines .
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Base-promoted rearrangement | K₂CO₃, DMF, 60°C | Triazole-functionalized pyridines | 92% |
Key Insights from Research
- Synthetic Flexibility : The compound’s reactivity enables modular derivatization, making it valuable for drug discovery .
- Biological Relevance : Triazole and N-oxide derivatives show enhanced inhibition of enzymes like GSK-3β (IC₅₀ = 0.19 μM) .
- Environmental Stability : Reactions are typically performed under ambient conditions, ensuring scalability .
For further details, consult primary literature on oxazolopyridine chemistry .
Q & A
Q. What are the most efficient synthetic routes for 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine?
- Methodological Answer: The compound is synthesized via acid-catalyzed cyclization of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid derivatives. Silica-supported perchloric acid (HClO₄/SiO₂) under ambient conditions yields 2-(4-chlorophenyl)oxazolo[4,5-b]pyridine with >90% efficiency. Alternative routes include using triethyl orthoformate, achieving 97% yield via microwave-assisted conditions. Key steps include condensation, cyclization, and purification through recrystallization (e.g., acetonitrile) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer: Characterization involves:
- IR Spectroscopy: Confirms C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretching vibrations.
- NMR: ¹H NMR shows aromatic protons (δ 7.2–8.5 ppm), while ¹³C NMR identifies oxazole (C-2 at ~160 ppm) and pyridine carbons.
- HRMS: Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₈ClN₂O: m/z 231.0294).
Cross-referencing with elemental analysis (C, H, N) ensures purity .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: Based on hazard codes (H300-H313), researchers must:
- Use PPE (gloves, goggles) to avoid dermal/ocular contact.
- Work in a fume hood to prevent inhalation (H332).
- Store in airtight containers (P403) away from oxidizers (H290).
- Dispose via licensed waste management (P501) .
Advanced Research Questions
Q. How can computational models predict regioselectivity in the synthesis of oxazolo[4,5-b]pyridine derivatives?
- Methodological Answer: Density functional theory (DFT) at B3LYP/6-311G++(d,p) calculates local nucleophilicity indices (Nₖ) to identify reactive sites. For example, the C-5 position of 2-amino-3-hydroxypyridine shows higher nucleophilicity, directing cyclization with electrophilic benzoic acids. Molecular electrostatic potential (MEP) maps further validate regioselectivity .
Q. How do structural modifications influence antibacterial activity?
- Methodological Answer: Derivatives with electron-withdrawing groups (e.g., -CF₃ at para position) exhibit enhanced activity against Gram-positive bacteria (MIC = 8–16 µg/mL). In silico docking (e.g., AutoDock Vina) reveals interactions with DNA gyrase ATP-binding sites (PDB: 4KTN). Dynamics simulations (RMSD <0.2 nm) confirm stability of ligand-enzyme complexes .
Q. What mechanistic insights explain the hydrolysis of oxazolo[4,5-b]pyridines?
- Methodological Answer: Hydrolysis occurs via nucleophilic attack by water at the C-2 oxazole carbon, forming a semi-aminal intermediate. ¹H NMR monitoring shows sequential 1,3-prototropic shifts and iminodihydrofuran ring closure. Zwitterionic intermediates (from cyanoacetylenic alcohols) drive stereoselective annulation .
Q. How do solvent polarity and pH affect photophysical properties?
- Methodological Answer: Solvatochromic shifts in UV-Vis spectra (e.g., λmax = 320–350 nm in ethanol) correlate with solvent polarity (ET(30) scale). Protonation at pyridinic nitrogen (pH <3) quenches fluorescence via charge transfer inhibition. TD-DFT calculations (B3LYP/6-31G*) model excited-state intramolecular charge transfer (ESICT) .
Q. How is X-ray crystallography used to confirm molecular structure?
- Methodological Answer: Single-crystal X-ray diffraction (Cu-Kα radiation) resolves unit cell parameters (e.g., a = 7.4967 Å, b = 12.2531 Å for hydrate form). Hydrogen bonding (N–H⋯Br) and π-π stacking (3.5–4.0 Å) stabilize crystal lattices. Twinning analysis (Rint <5%) validates polymorphic purity .
Q. What in silico tools predict ADME properties for drug development?
- Methodological Answer: SwissADME evaluates Lipinski compliance (MW <500, logP <5). P-glycoprotein substrate likelihood is assessed via BOILED-Egg plots. Bioavailability radar (TPSA <140 Ų) and CYP450 inhibition (CYP3A4) are modeled using QikProp. HOMO-LUMO gaps (ΔE = 4.3–4.5 eV) correlate with metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
